3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide typically involves the Thorpe-Ziegler reaction, starting from 3-cyanopyridine-2(1H)-thiones . The reaction conditions often include the use of boiling acetic acid (AcOH) or toluene in the presence of catalytic amounts of acids . Another method involves the reaction of N-substituted amides of 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxylic acids with ninhydrin in the presence of catalytic amounts of sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: Noncatalyzed, regio- and stereoselective hypochlorite oxidation.
Substitution: Reactions with carbonyl compounds, aldehydes, or cyclic ketones in the presence of acids.
Common Reagents and Conditions
Oxidation: Hypochlorite in different solvents.
Substitution: Boiling AcOH or toluene with catalytic amounts of acids.
Major Products
Scientific Research Applications
3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of various polycyclic systems.
Biology: Exhibits antibacterial effects and inhibits pim-1 kinases with anti-cancer effects.
Medicine: Promising for the treatment of type 2 diabetes mellitus due to its inhibition of gluconeogenesis.
Industry: Potential use in agrochemistry as an antidote against herbicides and growth-regulating agents.
Mechanism of Action
The mechanism of action of 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: Inhibits pim-1 kinases and glycogen synthase kinase-3.
Pathways Involved: Inhibition of gluconeogenesis and modulation of TGF-βR1.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4,6-dimethyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide .
- 3,6-Diaminothieno[2,3-b]pyridines .
Uniqueness
3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its diverse biological activities, including antibacterial, anti-cancer, and anti-diabetic effects.
Properties
CAS No. |
94639-67-5 |
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Molecular Formula |
C20H15N3OS |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H15N3OS/c21-17-16-14(12-7-3-1-4-8-12)11-15(13-9-5-2-6-10-13)23-20(16)25-18(17)19(22)24/h1-11H,21H2,(H2,22,24) |
InChI Key |
KENRRTMYURCKOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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